molecular formula C19H15NO4S2 B15198352 4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid CAS No. 1103516-44-4

4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid

Cat. No.: B15198352
CAS No.: 1103516-44-4
M. Wt: 385.5 g/mol
InChI Key: KDHQPBOMSXIRRL-UHFFFAOYSA-N
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Description

4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenylmethoxy group, and a thioxo group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid typically involves the condensation of 4-(phenylmethoxy)benzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A core structure in many biologically active compounds.

    Phenylmethoxybenzaldehyde: A precursor in the synthesis of various organic compounds.

Uniqueness

4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

2-[4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S2/c21-17(22)11-20-18(23)16(26-19(20)25)10-13-6-8-15(9-7-13)24-12-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHQPBOMSXIRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386362
Record name AC1MET8B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103516-44-4
Record name AC1MET8B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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